Bienvenue dans la boutique en ligne BenchChem!

8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid

Physicochemical profiling Drug-likeness Solubility prediction

8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid (CAS 1823897-23-9) is a heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol, featuring a partially saturated 2,7-naphthyridin-8-one core bearing a carboxylic acid at position 4. This scaffold belongs to the broader 2,7-naphthyridine class, which has been established in patent literature as a privileged chemotype for kinase inhibition—including Syk, ZAP70, KDR, FLT3, c-Kit, RET, and Trk kinases—as well as HIF hydroxylase inhibition.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1823897-23-9
Cat. No. B6232379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid
CAS1823897-23-9
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=CN=CC(=C21)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-8-6-3-10-4-7(9(13)14)5(6)1-2-11-8/h1-4H,(H,11,12)(H,13,14)
InChIKeyUTSYUIANXRPWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid (CAS 1823897-23-9): A Privileged 2,7-Naphthyridine Scaffold for Kinase and Hydroxylase Inhibitor Research


8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid (CAS 1823897-23-9) is a heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol, featuring a partially saturated 2,7-naphthyridin-8-one core bearing a carboxylic acid at position 4 . This scaffold belongs to the broader 2,7-naphthyridine class, which has been established in patent literature as a privileged chemotype for kinase inhibition—including Syk, ZAP70, KDR, FLT3, c-Kit, RET, and Trk kinases—as well as HIF hydroxylase inhibition [1][2]. The compound is commercially available at 98% purity .

Why 2,7-Naphthyridine-4-carboxylic acid (CAS 40499-89-6) Cannot Substitute for the 8-Oxo-7,8-dihydro Derivative in Medicinal Chemistry and Biological Screening


The non-oxo analog 2,7-naphthyridine-4-carboxylic acid (CAS 40499-89-6) differs critically in oxidation state, hydrogen-bonding capacity, and physicochemical profile from 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid. The fully aromatic comparator lacks the 8-oxo group and the N7–H donor, resulting in a LogP of 1.33 vs. 0.62 for the target compound and a topological polar surface area (TPSA) of 63.08 Ų vs. 83.05 Ų . These differences—quantified below—profoundly alter solubility, permeability, and molecular recognition patterns, making the two compounds non-interchangeable in any assay where hydrogen-bonding interactions or polarity-driven pharmacokinetics influence the outcome .

Head-to-Head Physicochemical and Structural Differentiation of 8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid vs. Its Closest Non-Oxo Analog


LogP Reduction of 0.71 Log Units (2.1-Fold Increased Hydrophilicity) vs. 2,7-Naphthyridine-4-carboxylic acid

8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid exhibits a calculated LogP of 0.6213, compared to 1.328 for the non-oxo analog 2,7-naphthyridine-4-carboxylic acid (CAS 40499-89-6) . The 0.71 log unit reduction represents a 2.1-fold increase in hydrophilicity, attributable to the introduction of the 8-oxo group and the N7–H moiety.

Physicochemical profiling Drug-likeness Solubility prediction

TPSA Elevation of 19.97 Ų (31.7% Increase) vs. 2,7-Naphthyridine-4-carboxylic acid Indicating Enhanced Polar Interactions

The topological polar surface area (TPSA) of 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid is 83.05 Ų, compared to 63.08 Ų (PSA) for the non-oxo analog . This 31.7% increase is driven by the additional carbonyl oxygen at position 8 and the N7–H hydrogen, expanding the polar footprint of the molecule.

Topological polar surface area Membrane permeability Oral bioavailability prediction

Hydrogen-Bond Donor/Acceptor Profile Shift: One Additional HBD and One Fewer HBA vs. Non-Oxo Analog

8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid possesses 3 hydrogen-bond acceptors and 2 hydrogen-bond donors, whereas the non-oxo analog has 4 acceptors and only 1 donor . The additional donor arises from the N7–H of the dihydronaphthyridinone ring, while the reduction in acceptors reflects delocalization of the lactam nitrogen lone pair into the carbonyl π-system.

Hydrogen bonding Molecular recognition Protein-ligand interactions

Class-Level Validation: 2,7-Naphthyridinone Scaffold as a Privileged Kinase Inhibitor Chemotype with Nanomolar Potency Attainable

The 2,7-naphthyridine scaffold—including dihydro and oxo variants—is explicitly claimed in US Patent 8,546,370 as kinase inhibitors targeting Syk, ZAP70, KDR, FLT3, c-Kit, RET, TrkA, and TrkB [1]. In a related chemical space, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives achieved c-Kit IC50 values as low as 8.5 nM (compound 9k), representing a 38.8-fold improvement over a parent compound with IC50 = 329.6 nM [2]. While the target compound itself has not been individually profiled in published kinase panels, its core scaffold is validated for achieving low-nanomolar potency against therapeutically relevant kinases.

Kinase inhibition Structure-activity relationship Lead optimization

Full Compliance with Lipinski and Veber Drug-Likeness Rules with Superior Polarity Profile

8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid satisfies all Lipinski Rule of Five criteria (MW = 190.16 ≤ 500; LogP = 0.62 ≤ 5; HBD = 2 ≤ 5; HBA = 3 ≤ 10) and Veber criteria (TPSA = 83.05 Ų ≤ 140; rotatable bonds = 1 ≤ 10) . While the non-oxo analog also complies, the target compound's LogP-TPSA combination (LogP 0.62, TPSA 83.05) positions it closer to the centroid of oral drug chemical space than the comparator (LogP 1.33, TPSA 63.08) . Additionally, the compound's molecular weight of 190.16 g/mol offers a high fraction of polar atoms (3 O + 2 N out of 14 heavy atoms = 36% heteroatom content) while maintaining a low molecular complexity ideal for fragment-based drug discovery .

Drug-likeness Physicochemical property window Developability assessment

Derivatization Potential: The 8-Oxo Group as a Synthetic Handle for Parallel SAR Exploration Unavailable in the Non-Oxo Analog

The 8-oxo-7,8-dihydro core is a demonstrated precursor to diverse biologically active derivatives. The 8-oxo group can be converted to 8-amino (yielding c-Kit/VEGFR-2 inhibitors with IC50 = 8.5 nM [1]), 8-hydroxy (yielding AChE/BChE dual inhibitors [2]), or O-alkylated derivatives. The 4-carboxylic acid provides a second derivatization handle for amide coupling or esterification. In contrast, 2,7-naphthyridine-4-carboxylic acid (CAS 40499-89-6) lacks the 8-oxo functionalization site, limiting the accessible chemical space for SAR exploration to the 4-position only.

Synthetic derivatization Structure-activity relationship Building block utility

Procurement-Relevant Application Scenarios for 8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Programs

With a molecular weight of only 190.16 g/mol, full drug-likeness compliance, and a scaffold validated in US Patent 8,546,370 for multi-kinase inhibition, this compound is ideally suited as a fragment hit for FBDD campaigns targeting Syk, FLT3, c-Kit, RET, or Trk kinases [1][2]. Its low LogP (0.62) and high TPSA (83.05 Ų) ensure excellent aqueous solubility at typical fragment screening concentrations (0.5–2 mM), while the two derivatization handles allow rapid fragment growing and merging strategies [2].

HIF Hydroxylase Inhibitor Lead Optimization

The 8-oxo-7,8-dihydro-2,7-naphthyridine scaffold is explicitly covered in HIF hydroxylase inhibitor patents (US 8,921,389) [1]. The N7–H donor and 8-oxo acceptor form a hydrogen-bonding motif that mimics the 2-oxoglutarate co-substrate of HIF prolyl hydroxylases. Procurement of this building block enables medicinal chemistry teams to rapidly synthesize focused libraries for HIF hydroxylase inhibition, with the 4-carboxylic acid serving as a vector for introducing potency- and selectivity-modulating substituents.

Polar Kinase Hinge-Binder Development for Selectivity Optimization

Kinase selectivity data for structurally related 2,7-naphthyridines demonstrate that subtle modifications to the naphthyridine core can shift kinase selectivity profiles dramatically: S10(1 μM) scores range from 0.007 (highly selective) to 0.079 (promiscuous) depending on substitution [1]. The target compound's TPSA of 83.05 Ų and dual H-bond donor capacity (HBD = 2) make it a strong candidate for developing hinge-binding fragments that achieve selectivity through polarity-driven discrimination among kinases with differing active-site electrostatics.

8-Substituted Derivative Library Synthesis for Antibacterial and Anticancer Screening

The 8-oxo group serves as a convertible handle to access 8-amino, 8-hydroxy, and 8-alkoxy derivatives that have demonstrated activity across antibacterial (S. aureus MIC values as low as 8 mg/L for 2,7-naphthyridine derivatives [1]) and anticancer targets (c-Kit IC50 = 8.5 nM [2]). Purchasing the parent 8-oxo acid provides a single-entry point for generating a diverse 8-substituted library, reducing procurement complexity and cost compared to sourcing each derivative individually.

Quote Request

Request a Quote for 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.